Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)-
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Overview
Description
Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its antimicrobial, antifungal, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to biological effects such as antimicrobial or anticancer activity. The specific pathways involved depend on the target organism or cell type .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- apart from these similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .
Biological Activity
Thiazole derivatives, including the compound Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific thiazole compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Thiazole Compounds
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They are recognized for their pharmacological significance and are present in numerous FDA-approved drugs. Thiazole derivatives exhibit a wide range of biological activities, including antimicrobial , antiviral , anticancer , and anti-inflammatory effects .
The biological activity of thiazole derivatives is often linked to their ability to interact with various biological targets. For instance, many thiazoles act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The compound has been studied for its potential to inhibit CDK9, a critical regulator of transcription and cell proliferation. Inhibition of CDK9 can lead to decreased expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the thiazole ring significantly influence the biological activity of these compounds. For instance:
- Substituents at the C2 position : The introduction of various groups at this position can enhance or diminish the inhibitory activity against CDKs.
- Dimethylamino group : The presence of a dimethylamino group at the para position of the phenyl ring has been associated with increased potency against cancer cell lines .
Table 1 summarizes the SAR findings for thiazole derivatives:
Compound | Substituent | CDK9 Inhibition (IC50) | Antimicrobial Activity |
---|---|---|---|
12u | None | 10 nM | Moderate |
2a | 4-ClC6H4 | 15 nM | High against MRSA |
2b | 4-FC6H4 | 20 nM | Moderate |
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives possess potent antimicrobial properties. For example, compounds bearing halogenated phenyl substituents have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1–64 µg/mL, indicating their effectiveness .
Case Studies
- Anticancer Activity : In vitro studies have shown that thiazole derivatives can effectively induce apoptosis in various cancer cell lines by inhibiting CDK9 and disrupting RNA polymerase II transcription . The lead compound demonstrated selective toxicity towards cancer cells while sparing normal cells.
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against multidrug-resistant Enterococcus spp., revealing that certain compounds exhibited comparable efficacy to standard antibiotics like vancomycin . This highlights the therapeutic potential of thiazoles in treating resistant infections.
Properties
CAS No. |
96159-84-1 |
---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-(4,5-dihydro-1,3-thiazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14N2S/c1-13(2)10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6H,7-8H2,1-2H3 |
InChI Key |
XEUKWTMDLFTRPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NCCS2 |
Origin of Product |
United States |
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